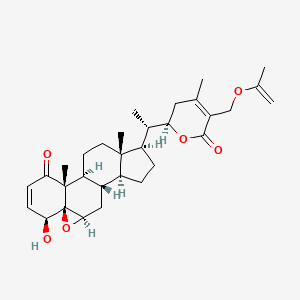

27-O-acetyl-withaferin A

Description

27-O-Acetyl-withaferin A (CAS: 1214886-35-7) is a bioactive withanolide, a class of steroidal lactones predominantly found in Withania somnifera (Ashwagandha). Structurally, it is characterized by a 5β,6β-epoxy-4β-hydroxy-1-oxo-witha-2,24-dienolide backbone with an acetyl group esterified at the 27-hydroxyl position . Its molecular formula is C₃₀H₄₀O₇ (molecular weight: 512.64 g/mol), distinguishing it from non-acetylated withanolides .

The compound exhibits diverse biological activities, including modulation of NF-κB, PI3K/Akt/mTOR, and MAPK/ERK pathways, and roles in apoptosis, autophagy, and immune regulation .

Propriétés

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-15-[(1S)-1-[(2R)-4-methyl-6-oxo-5-(prop-1-en-2-yloxymethyl)-2,3-dihydropyran-2-yl]ethyl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O6/c1-16(2)35-15-20-17(3)13-24(36-28(20)34)18(4)21-7-8-22-19-14-27-31(37-27)26(33)10-9-25(32)30(31,6)23(19)11-12-29(21,22)5/h9-10,18-19,21-24,26-27,33H,1,7-8,11-15H2,2-6H3/t18-,19-,21+,22-,23-,24+,26-,27+,29+,30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEBCLLFNQVHLY-MUVZKNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

27-O-acetyl-withaferin A (27-O-Ac-WA) is a derivative of Withaferin A (WA), a bioactive compound derived from Withania somnifera, commonly known as Ashwagandha. WA and its derivatives have garnered significant attention due to their diverse biological activities, particularly in cancer therapy and other health benefits. This article explores the biological activity of 27-O-Ac-WA, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

27-O-Ac-WA is characterized by the acetylation at the 27th position of the Withaferin A molecule, which enhances its solubility and bioavailability. The structural modifications contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of 27-O-Ac-WA can be categorized into several key areas:

- Anticancer Activity : Numerous studies have demonstrated the efficacy of WA and its derivatives in inhibiting cancer cell proliferation across various types of cancers.

- Anti-inflammatory Effects : WA exhibits anti-inflammatory properties that can alleviate conditions associated with chronic inflammation.

- Antioxidant Properties : The compound shows potential in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Mechanisms

Research has identified several mechanisms through which 27-O-Ac-WA exerts its anticancer effects:

- Apoptosis Induction : 27-O-Ac-WA triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This process involves upregulation of pro-apoptotic proteins such as Bim and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M checkpoint, leading to inhibited cell division and proliferation .

- Inhibition of Oncogenic Pathways : 27-O-Ac-WA interacts with key signaling pathways, including NF-κB and STAT3, which are critical in cancer progression. By inhibiting these pathways, the compound reduces tumor growth and metastasis .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cancer cells, leading to cellular damage and apoptosis .

Table 1: Summary of Key Studies on this compound

Case Studies

- Breast Cancer : In a study involving MCF-7 cells, treatment with 27-O-Ac-WA resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .

- Lung Cancer : Research on A549 lung cancer cells revealed that 27-O-Ac-WA not only inhibited cell growth but also altered the expression of genes involved in epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

- Melanoma : In vivo studies using mouse models demonstrated that 27-O-Ac-WA significantly reduced tumor size and improved survival rates compared to controls, indicating its potential as an effective anti-melanoma agent .

Applications De Recherche Scientifique

Anticancer Activity

27-O-acetyl-withaferin A exhibits potent anticancer properties across various cancer types. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways associated with cancer progression.

-

Mechanisms of Action :

- Apoptosis Induction : Studies have demonstrated that this compound can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : In ovarian cancer cell lines such as SKOV3, this compound has been shown to arrest the cell cycle at the G2/M phase, leading to reduced cell viability .

- Inhibition of Oncogenic Pathways : The compound downregulates critical survival pathways like Notch-3/Akt/Bcl-2, thereby enhancing the susceptibility of cancer cells to chemotherapeutic agents like doxorubicin and cisplatin .

-

Case Studies :

- In a study involving breast cancer cell lines (MDA-MB-231, MDA-MB-468), treatment with this compound resulted in significant reductions in cell viability and colony formation, indicating its potential as a therapeutic agent against breast cancer .

- Another investigation highlighted its effectiveness in reducing tumor size in xenograft models of ovarian cancer, showcasing its translational potential .

Cardiovascular Applications

Beyond its anticancer effects, this compound has demonstrated promising cardiovascular benefits.

- Anticoagulant Properties : Research indicates that this compound can inhibit thrombin-catalyzed fibrin polymerization and platelet aggregation. It significantly prolongs activated partial thromboplastin time (aPTT) and prothrombin time (PT), suggesting its potential as an anticoagulant agent .

- Mechanisms :

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored, particularly in the context of neurodegenerative diseases.

- Mechanisms :

Antiviral Activity

Recent studies have investigated the antiviral potential of this compound against herpes simplex viruses.

- Mechanisms :

Data Summary Table

Analyse Des Réactions Chimiques

Base-Promoted Elimination and Diels-Alder Cycloaddition

Treatment of 27-OAWA with the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) triggers two primary reactions:

-

Elimination of acetic acid from the 27-O-acetyl group, forming an α,β-dimethylene-δ-lactone intermediate (9 ) .

-

Diels-Alder [4+2] cycloaddition of 9 , resulting in a homodimer (4 ) of withaferin A .

Key Findings:

-

The reaction is regio- and stereoselective, favoring the formation of 4 as the major product .

-

X-ray crystallography of the bis-4-O-p-nitrobenzoate derivative (8 ) confirmed the dimer’s structure .

-

Cytotoxicity assays showed 4 exhibited enhanced activity against prostate cancer cell lines compared to 27-OAWA .

Mechanistic Pathway:

-

Elimination :

-

Cycloaddition :

Hydrogenation and Hydrogenolysis Reactions

27-OAWA undergoes stepwise hydrogenation over palladium catalysts, revealing insights into its structural flexibility :

Reaction Sequence:

-

First Hydrogenation :

-

Second Hydrogenation :

-

Third Hydrogenation :

Key Observations :

-

Deuterium-exchange experiments confirmed hydrogenolysis occurs at allylic positions .

-

IR and NMR data validated the loss of carbonyl groups (e.g., δ-lactone) post-hydrogenation .

Acetylation and Derivatization

27-OAWA serves as a precursor for acetylated derivatives, enabling structural diversification:

Notable Examples:

-

27-OAWA Diacetate : Acetylation introduces a second acetyl group, likely at the C4 hydroxyl, forming a diacetate (3 ) .

-

Homodimer Derivatives : Acetylation of the homodimer (4 ) yields bis-4-O-acetyl (6 ) and bis-4-O-p-nitrobenzoate (8 ) derivatives .

Analytical Confirmation :

Comparative Reactivity Table

Structural Insights and Implications

-

Epoxide Role : The C5β,6β-epoxide in 27-OAWA remains inert under basic conditions but influences cytotoxicity by targeting Hsp90 and other client proteins .

-

Lactone Reactivity : The δ-lactone participates in nucleophilic attacks (e.g., cysteine residues) and cycloadditions, underscoring its electrophilic nature .

27-O-Acetyl-withaferin A’s reactivity highlights its versatility as a synthetic intermediate and its potential for generating bioactive derivatives. The base-induced dimerization and hydrogenation pathways offer routes to novel compounds with enhanced pharmacological profiles.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Insights :

- Acetylation Impact : The acetyl group in 27-O-acetyl-withaferin A increases its molecular weight by 42.04 g/mol compared to Withaferin A, reducing polarity and enhancing lipid solubility .

- Stability : The acetyl group may protect the 27-OH position from oxidative degradation, improving shelf-life under refrigerated conditions .

Table 2: Bioactivity Profiles

Key Insights :

- Enhanced Target Specificity : Acetylation may refine interactions with kinases (e.g., PI3K/Akt) and transcription factors (e.g., NF-κB), amplifying downstream effects on apoptosis and inflammation .

- Metabolic Stability : The acetyl group likely reduces first-pass metabolism, extending plasma half-life compared to Withaferin A .

Mechanistic Divergences

- NF-κB Pathway : Both compounds inhibit NF-κB, but this compound shows broader suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via dual MAPK/ERK and IKK complex modulation .

- Cytoskeletal Effects : this compound disrupts actin polymerization more potently, contributing to anti-metastatic activity , whereas Withaferin A primarily targets vimentin .

Q & A

Q. How to ensure reproducibility in in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.